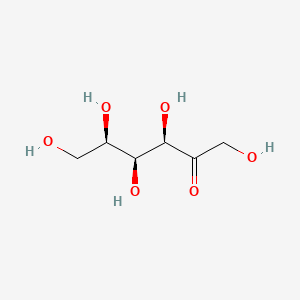

D-sorbose

説明

This compound is a natural product found in Sparganium stoloniferum and Sparganium eurycarpum with data available.

A ketose sugar that is commonly used in the commercial synthesis of ASCORBIC ACID.

Structure

3D Structure

特性

IUPAC Name |

(3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHIKXHVCXFQLS-PYWDMBMJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H](C(=O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101018679 |

Source

|

| Record name | D-sorbose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3615-56-3, 3615-39-2 |

Source

|

| Record name | D-Sorbose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3615-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Sorbose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3615-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorbose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003615392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorbose, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003615563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-sorbose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Sorbose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SORBOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ09461NJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of D-Sorbose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Sorbose, a naturally occurring ketohexose, is a monosaccharide of significant interest in various scientific and industrial fields. As an epimer of D-fructose, it plays a crucial role as a key intermediate in the industrial synthesis of Vitamin C (ascorbic acid). Its unique structural characteristics and properties also make it a subject of research in drug development and nutritional science. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies related to this compound.

Chemical Structure

This compound is a six-carbon sugar with the molecular formula C₆H₁₂O₆.[1] As a ketose, its carbonyl group is located at the second carbon position. The "D" designation refers to the stereoconfiguration of the chiral center furthest from the carbonyl group (C5), which has the same configuration as D-glyceraldehyde.

Linear Form: Fischer Projection

In its open-chain form, this compound can be represented by a Fischer projection. This representation illustrates the linear backbone of the molecule and the stereochemistry at each chiral center.

Cyclic Forms: Haworth and Chair Conformations

In aqueous solutions, this compound predominantly exists in cyclic forms through an intramolecular hemiacetal formation. The hydroxyl group at C6 attacks the ketone at C2, forming a six-membered ring (pyranose). Less commonly, the C5 hydroxyl can attack the ketone, forming a five-membered ring (furanose). The cyclization creates a new chiral center at the anomeric carbon (C2), resulting in two anomers: α-D-sorbopyranose and β-D-sorbopyranose.

The pyranose ring is not planar and exists in a more stable chair conformation to minimize steric hindrance.

Diagram: Cyclization of this compound

Caption: Interconversion between the linear and cyclic forms of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and analysis.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₆ | [1][2][3] |

| Molecular Weight | 180.16 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 163 - 165 °C | [3][5][6] |

| Boiling Point | 401.1 °C at 760 mmHg | [6] |

| Density | 1.758 g/cm³ | [6] |

| Solubility | Highly soluble in water | [1][7] |

| Specific Optical Rotation | [α]D²⁰ = +36° to +44° (c=2 in water) | [3] |

| IUPAC Name | (3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one | [2] |

| CAS Number | 3615-56-3 | [3] |

Biological Significance and Metabolic Pathways

Role in Vitamin C Synthesis (Reichstein Process)

This compound is a critical intermediate in the Reichstein process, a well-established industrial method for the synthesis of L-ascorbic acid (Vitamin C).[2] In this process, D-glucose is first reduced to D-sorbitol. Subsequently, D-sorbitol undergoes microbial oxidation by bacteria such as Acetobacter suboxydans to produce L-sorbose. The L-sorbose is then converted through a series of chemical steps into L-ascorbic acid.

Diagram: Simplified Reichstein Process for Vitamin C Synthesis

Caption: Key steps of the Reichstein process starting from D-glucose.

Experimental Protocols

Accurate characterization and quantification of this compound are essential for research and industrial applications. The following are detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the separation, identification, and quantification of sugars like this compound.

-

Objective: To determine the purity of a this compound sample or to quantify it in a mixture.

-

Instrumentation: An HPLC system equipped with a Refractive Index Detector (RID) is typically used for sugar analysis as they lack a strong UV chromophore.[8][9]

-

Column: A specialized carbohydrate analysis column, such as an amino- or ligand-exchange (e.g., Aminex HPX-87 series) column, is employed.[10]

-

Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v) for amino columns, or dilute sulfuric acid (e.g., 5 mM) for ligand-exchange columns, run in isocratic mode.[8][10]

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound standard or sample.

-

Dissolve the sample in a precise volume (e.g., 10 mL) of the mobile phase or high-purity water.

-

Ensure complete dissolution, using sonication if necessary.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[8]

-

-

Chromatographic Conditions:

-

Flow Rate: 0.6 - 1.0 mL/min

-

Column Temperature: 30 - 35 °C

-

Injection Volume: 10 - 20 µL

-

-

Data Analysis: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

-

Objective: To obtain the infrared spectrum of this compound for structural confirmation and identification of key functional groups.

-

Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory, is used. ATR is convenient as it requires minimal sample preparation.

-

Sample Preparation:

-

For ATR-FTIR, a small amount of the solid this compound powder is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

Alternatively, a KBr pellet can be prepared by mixing a small amount of this compound with dry KBr powder and pressing it into a transparent disk.

-

-

Data Acquisition:

-

The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹).

-

A background spectrum of the empty ATR crystal or a blank KBr pellet is collected and subtracted from the sample spectrum.

-

-

Spectral Interpretation: The resulting spectrum will show characteristic absorption bands for the hydroxyl (-OH) groups (broad band around 3300 cm⁻¹) and C-O and C-C stretching vibrations in the fingerprint region (below 1500 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound, including the connectivity of atoms and their stereochemical arrangement.

-

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for complete structural elucidation and confirmation.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), in a clean NMR tube.

-

Vortex the sample to ensure it is fully dissolved and the solution is homogeneous.

-

-

Data Acquisition:

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

Standard pulse programs are used to acquire 1D ¹H and ¹³C spectra. Proton decoupling is used for the ¹³C spectrum to simplify it to single lines for each carbon.

-

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish proton-proton and proton-carbon correlations, respectively, aiding in the complete assignment of all signals.

-

-

Spectral Interpretation: The chemical shifts, coupling constants, and correlations observed in the spectra are analyzed to confirm the structure of this compound and to distinguish between its different anomeric forms in solution.

Diagram: General Workflow for this compound Analysis

Caption: A typical workflow for the chemical analysis of a this compound sample.

Conclusion

This compound is a monosaccharide with a well-defined chemical structure and distinct physicochemical properties that are fundamental to its industrial applications and biological roles. As a key precursor in Vitamin C synthesis, its efficient production and analysis are of paramount importance. The experimental protocols outlined in this guide provide a robust framework for the accurate characterization and quantification of this compound, enabling researchers and drug development professionals to effectively utilize this important carbohydrate in their work.

References

- 1. agronomy.emu.ee [agronomy.emu.ee]

- 2. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]

- 5. scribd.com [scribd.com]

- 6. scilit.com [scilit.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. How to make an NMR sample [chem.ch.huji.ac.il]

An In-depth Technical Guide to the Stereoisomers and Anomers of D-Sorbose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of D-sorbose, a ketohexose of significant interest in various biochemical and pharmaceutical applications. The document details the structural relationships between this compound and its key stereoisomers, including its enantiomer (L-sorbose) and diastereomers (e.g., D-tagatose and D-fructose). Furthermore, it elucidates the concept of anomerism in the context of the cyclic forms of this compound. Quantitative physicochemical data, detailed experimental protocols for isomer differentiation, and a visualization of a relevant metabolic pathway are presented to support advanced research and development.

Introduction to the Stereochemistry of this compound

This compound is a monosaccharide with the chemical formula C₆H₁₂O₆. As a ketohexose, it possesses a ketone functional group at the C2 position and has four chiral centers (C3, C4, C5, and the anomeric carbon in its cyclic form), giving rise to a variety of stereoisomers. Understanding the precise three-dimensional arrangement of these stereoisomers is critical, as subtle changes in stereochemistry can dramatically alter their biological activity and physicochemical properties.

In aqueous solution, this compound, like other monosaccharides, exists as an equilibrium mixture of its open-chain and cyclic forms. The intramolecular reaction between the C6 hydroxyl group and the C2 ketone results in the formation of a stable six-membered ring structure known as a sorbopyranose. This cyclization creates a new chiral center at C2, the anomeric carbon, leading to the formation of two diastereomeric anomers: α-D-sorbopyranose and β-D-sorbopyranose.

Stereoisomeric Relationships

The stereoisomers of this compound can be categorized as either enantiomers or diastereomers.

-

Enantiomers: this compound and L-sorbose are non-superimposable mirror images of each other. They have identical physical properties, such as melting point and solubility, but differ in their optical activity, rotating plane-polarized light in equal but opposite directions. The naturally occurring form is L-sorbose.[1]

-

Diastereomers: These are stereoisomers that are not mirror images of each other. They have different physical and chemical properties. Important diastereomers of this compound include:

The structural relationships between this compound and its key stereoisomers are illustrated in the Fischer projections below.

Caption: Fischer projections of this compound and its key stereoisomers.

Anomers of this compound

In solution, the open-chain form of this compound cyclizes to form a six-membered pyranose ring. This process generates a new stereocenter at the anomeric carbon (C2), resulting in two anomers: α-D-sorbopyranose and β-D-sorbopyranose. These anomers are in equilibrium with each other and the open-chain form, a phenomenon known as mutarotation.[4] The orientation of the hydroxyl group on the anomeric carbon relative to the CH₂OH group at C6 determines whether the anomer is α or β in the Haworth projection.

Caption: Mutarotation of this compound between its anomeric forms.

Physicochemical Properties

The stereochemical differences between this compound and its isomers lead to distinct physicochemical properties, which are summarized in the table below. These properties are crucial for the separation, identification, and application of these sugars.

| Property | This compound | L-Sorbose | D-Tagatose | D-Fructose |

| Molar Mass ( g/mol ) | 180.16[5] | 180.16[6] | 180.16[2] | 180.16 |

| Melting Point (°C) | 158-165[5][7] | 163-165[6] | 130-136[2][8] | 103-105 (dec.)[9] |

| Specific Rotation ([α]D) | +38° to +44° (c=2, H₂O)[7] | -43° (c=5, H₂O)[6] | -5.5° (c=1, H₂O)[2] | -92.25° (c=10, H₂O, on dry sub.)[10][11] |

| Solubility in Water | Soluble | Freely soluble (354.8 g/L at 17 °C)[6][12] | Soluble | Very soluble (~4000 g/L at 25 °C)[13] |

Experimental Protocols for Isomer Differentiation

The separation and identification of this compound and its stereoisomers are typically achieved through chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound and its stereoisomers (D-tagatose, D-fructose) in a mixture.

Methodology:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column with a polyethyleneimine-attached copolymer stationary phase (e.g., 4.6 mm × 150 mm, 5 µm) is recommended for the separation of non-reducing ketoses.[14]

-

Mobile Phase: An isocratic elution with 90% (v/v) acetonitrile (B52724) in water is effective for the discriminant analysis of non-reducing ketoses.[14] For the simultaneous separation of both ketoses and aldoses, a mobile phase of 85% (v/v) acetonitrile containing 5 mmol/L sodium 1-octanesulfonate (pH 4.8) can be employed.[14]

-

Flow Rate: A flow rate of 0.9 mL/min is optimal for the separation of non-reducing ketoses.[14]

-

Column Temperature: Maintain the column at 40°C.[14]

-

Detection: A refractive index (RI) detector is commonly used for the detection of underivatized sugars.[14]

-

Sample Preparation:

-

Prepare a stock solution of each sugar standard (e.g., 1.0 wt%) in the mobile phase.

-

For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.

-

Filter all samples through a 0.45 µm syringe filter before injection.

-

-

Data Analysis: Identify and quantify the individual sugars by comparing their retention times and peak areas with those of the standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To structurally characterize this compound and distinguish it from its isomers based on their unique NMR spectral fingerprints.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified sugar in 0.5 mL of deuterium (B1214612) oxide (D₂O, 99.9%).

-

Lyophilize the sample and redissolve in D₂O to minimize the HOD signal.

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

-

¹H NMR Spectroscopy:

-

Acquire a standard 1D ¹H NMR spectrum.

-

Typical acquisition parameters: spectral width of 10-12 ppm, acquisition time of 2-4 s, relaxation delay of 5 s, and 16-64 scans.

-

Solvent suppression techniques (e.g., presaturation) should be applied to attenuate the residual HOD signal.

-

The anomeric protons of the different pyranose and furanose forms will resonate in distinct regions of the spectrum, typically between 3.5 and 5.5 ppm.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled 1D ¹³C NMR spectrum.

-

Typical acquisition parameters: spectral width of 200-220 ppm, acquisition time of 1-2 s, relaxation delay of 2-5 s, and a sufficient number of scans for adequate signal-to-noise.

-

The anomeric carbons are particularly diagnostic, typically resonating between 90 and 110 ppm.

-

-

2D NMR Spectroscopy:

-

Acquire 2D correlation spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon connectivities, respectively.

-

These experiments are crucial for the unambiguous assignment of all proton and carbon resonances for each isomer present in the sample.

-

-

Data Analysis: The chemical shifts and coupling constants of the proton and carbon signals are unique for each stereoisomer and anomer, allowing for their definitive identification by comparison with literature data or through de novo structural elucidation.

Metabolic Pathway: The Conversion of D-Sorbitol to L-Sorbose

This compound plays a crucial role as an intermediate in various metabolic pathways, most notably in the industrial production of ascorbic acid (Vitamin C). A key step in this process is the microbial oxidation of D-sorbitol to L-sorbose, a reaction catalyzed by the enzyme D-sorbitol dehydrogenase.

Caption: Enzymatic conversion of D-Sorbitol to L-Sorbose.

This biotransformation is a cornerstone of industrial biotechnology. The enzyme D-sorbitol dehydrogenase, often from microorganisms like Gluconobacter oxydans, specifically oxidizes the hydroxyl group at the C5 position of D-sorbitol to a ketone, yielding L-sorbose.[15][16] This reaction is highly regio- and stereospecific. The process typically utilizes NAD⁺ as a cofactor, which is reduced to NADH during the oxidation of D-sorbitol.[17] The efficiency of this enzymatic step is a critical factor in the overall yield of the final product.

Conclusion

A thorough understanding of the stereoisomers and anomers of this compound is fundamental for researchers and professionals in the fields of chemistry, biochemistry, and drug development. The subtle yet significant differences in their three-dimensional structures dictate their physical, chemical, and biological properties. The data and protocols presented in this guide offer a robust framework for the accurate identification, separation, and characterization of these important monosaccharides, thereby facilitating their effective utilization in various scientific and industrial applications.

References

- 1. Sorbose - Wikipedia [en.wikipedia.org]

- 2. parchem.com [parchem.com]

- 3. Fructose - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. labproinc.com [labproinc.com]

- 6. L-(-)-SORBOSE CAS#: 87-79-6 [amp.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. D-Tagatose | C6H12O6 | CID 439312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. resources.finalsite.net [resources.finalsite.net]

- 10. chembk.com [chembk.com]

- 11. D(-)-Fructose CAS#: 57-48-7 [m.chemicalbook.com]

- 12. L-(-)-SORBOSE CAS#: 87-79-6 [m.chemicalbook.com]

- 13. Fructose - CAMEO [cameo.mfa.org]

- 14. Discriminant and Simultaneous HPLC Analysis of Reducing and Non-reducing Monosaccharides on a Polyethyleneimine-attached Hydrophilic Interaction Liquid Chromatography Column [jstage.jst.go.jp]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Characterization of a novel D-sorbitol dehydrogenase from Faunimonas pinastri A52C2 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of D-Sorbose: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of D-sorbose, a ketohexose of significant interest in various scientific and pharmaceutical applications. By detailing the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound, this document serves as a vital resource for its identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state structure of this compound. In aqueous solutions, this compound exists as a mixture of anomers, primarily the α-D-sorbopyranose and β-D-sorbopyranose forms, which are in equilibrium. This equilibrium results in a complex NMR spectrum with distinct signals for each anomer.

¹H NMR Spectral Data

The proton NMR spectrum of this compound in D₂O displays a series of multiplets in the upfield region, corresponding to the non-anomeric protons, and distinct signals for the anomeric protons. Due to the presence of multiple anomers, the spectrum can be crowded. The chemical shifts are influenced by the stereochemistry and conformation of the sugar ring.

Table 1: ¹H NMR Chemical Shifts (ppm) for this compound in D₂O

| Proton | α-D-Sorbopyranose (Predicted) | β-D-Sorbopyranose (Predicted) |

| H-1a | 3.65 | 3.65 |

| H-1b | 3.58 | 3.58 |

| H-3 | 3.88 | 3.88 |

| H-4 | 3.78 | 3.78 |

| H-5 | 4.02 | 4.02 |

| H-6a | 3.80 | 3.80 |

| H-6b | 3.72 | 3.72 |

¹³C NMR Spectral Data

The carbon NMR spectrum provides a clearer resolution of the different carbon environments within the this compound molecule. Each carbon atom in the α and β anomers gives rise to a distinct resonance. The chemical shift of the anomeric carbon (C-2) is particularly diagnostic for distinguishing between the anomers.

Table 2: ¹³C NMR Chemical Shifts (ppm) for this compound in D₂O

| Carbon | α-D-Sorbopyranose (Predicted) | β-D-Sorbopyranose (Predicted) |

| C-1 | 64.5 | 64.8 |

| C-2 | 99.2 | 99.5 |

| C-3 | 72.8 | 72.5 |

| C-4 | 71.9 | 71.6 |

| C-5 | 70.3 | 70.1 |

| C-6 | 63.7 | 63.9 |

Note: The presented chemical shifts are predicted values and may vary slightly from experimental results. The anomeric carbon (C2) typically resonates in the 98-105 ppm region for ketopyranoses.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of the functional groups within the this compound molecule. The spectrum is characterized by strong, broad absorptions corresponding to the hydroxyl groups, as well as absorptions from C-H and C-O bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3375 | Strong, Broad | O-H stretching vibrations (hydrogen-bonded) |

| 2930 | Medium | C-H stretching vibrations |

| 1161 | Strong | C-O stretching, C-C stretching |

| 1107 | Strong | C-O stretching, C-C stretching |

| 1053 | Strong | C-O stretching, C-C stretching |

| 1017 | Strong | C-O stretching, C-C stretching |

| 885 | Medium | C-H bending, ring vibrations |

| 815 | Medium | C-H bending, ring vibrations |

Note: The IR spectrum of carbohydrates is often complex in the fingerprint region (below 1500 cm⁻¹). The listed peaks are based on data for L-sorbose, which, as an enantiomer, is expected to have an identical IR spectrum to this compound.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural elucidation. Under soft ionization techniques like electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ is often observed.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₁₂O₆ |

| Molecular Weight | 180.16 g/mol |

| Monoisotopic Mass | 180.0634 Da |

| Primary Ion (ESI-) | m/z 179.0561 [M-H]⁻ |

Fragmentation Pattern

Collision-induced dissociation (CID) of the deprotonated this compound ion typically results in the neutral loss of water (H₂O, 18 Da) and formaldehyde (B43269) (CH₂O, 30 Da). The fragmentation pattern can be complex due to various possible cleavage pathways of the sugar ring. A detailed experimental fragmentation pattern with specific m/z values for this compound is not consistently reported in publicly available literature. However, the fragmentation of the analogous ketohexose, D-fructose, provides insight into the expected fragmentation pathways.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of monosaccharides like this compound. Instrument parameters and sample preparation may require optimization based on the specific equipment and experimental goals.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O). For quantitative analysis, a known amount of an internal standard (e.g., TSP or DSS) should be added.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Temperature: 298 K (25 °C).

-

Solvent lock: D₂O.

-

-

¹H NMR Acquisition:

-

Pulse sequence: Standard single-pulse experiment (e.g., 'zg30').

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay (d1): 1-5 seconds.

-

Acquisition time: 2-4 seconds.

-

Spectral width: Approximately 12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation delay (d1): 2-5 seconds.

-

Acquisition time: 1-2 seconds.

-

Spectral width: Approximately 220 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the ¹H spectrum to the residual HDO signal (δ ≈ 4.79 ppm) or the internal standard. Reference the ¹³C spectrum indirectly using the ¹H reference.

FTIR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of solid this compound powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

Instrument Setup:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.

-

Data Processing: Perform baseline correction and peak picking to identify the absorption maxima.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent, such as a mixture of water and methanol (B129727) or acetonitrile, to a concentration of approximately 1-10 µg/mL.

-

Instrument Setup (ESI-MS):

-

Mass spectrometer: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization mode: Negative ion mode.

-

Capillary voltage: 2-4 kV.

-

Drying gas flow and temperature: Optimize for the specific instrument and solvent system to ensure efficient desolvation.

-

Mass range: m/z 50-500.

-

-

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the full scan mass spectrum. For fragmentation studies (MS/MS), select the [M-H]⁻ ion (m/z 179) for collision-induced dissociation (CID) and acquire the product ion spectrum.

-

Data Processing: Analyze the mass spectra to identify the molecular ion and major fragment ions. Use the accurate mass measurements to confirm the elemental composition.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a pure compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Conceptual Fragmentation of this compound in Mass Spectrometry

This diagram illustrates the conceptual primary fragmentation pathways for the deprotonated this compound molecule in MS/MS experiments.

Caption: Conceptual fragmentation of deprotonated this compound.

References

thermodynamic properties and stability of D-sorbose

An In-depth Technical Guide on the Thermodynamic Properties and Stability of D-Sorbose

Introduction

This compound, a ketohexose monosaccharide, is a significant carbohydrate in various industrial and research applications. As an epimer of D-fructose, its unique stereochemistry governs its physical and chemical properties. Notably, L-Sorbose, its enantiomer, serves as a crucial intermediate in the industrial synthesis of Vitamin C (ascorbic acid).[1] An understanding of the thermodynamic properties and stability of this compound is paramount for professionals in drug development, biochemistry, and food science, as these parameters dictate its behavior in physiological systems, reaction kinetics, and storage longevity.

This technical guide provides a comprehensive overview of the thermodynamic landscape and stability profile of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of relevant processes to support researchers and scientists.

Section 1: Thermodynamic Properties of this compound

The thermodynamic properties of a compound define its energy state and its propensity to undergo chemical or physical transformations. For chiral molecules like sorbose, the standard thermodynamic properties of the D- and L-enantiomers are identical.[2][3] Therefore, data reported for L-Sorbose can be confidently applied to this compound.

Key thermodynamic quantities include:

-

Enthalpy of Formation (ΔfH°) : The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

-

Gibbs Free Energy of Formation (ΔfG°) : The maximum amount of non-expansion work that can be extracted from the formation reaction at constant temperature and pressure. It is a key indicator of a compound's thermodynamic stability.[4][5]

-

Standard Molar Entropy (S°) : A measure of the randomness or disorder of the molecules in the substance.

-

Heat Capacity (Cp) : The amount of heat required to raise the temperature of one mole of a substance by one degree Kelvin.

The following tables summarize the key thermodynamic and phase transition data for sorbose.

Table 1: Standard Thermodynamic Properties of Sorbose (Solid Crystalline State)

| Property | Value | Units | Method | Reference |

|---|---|---|---|---|

| Enthalpy of Formation (ΔfH°solid) | -1271.5 ± 0.50 | kJ/mol | Combustion Calorimetry (Ccb) | [6] |

| Enthalpy of Combustion (ΔcH°solid) | -2804.5 ± 0.4 | kJ/mol | Combustion Calorimetry (Ccb) | [6] |

| Standard Molar Entropy (S°solid,1 bar) | 220.9 | J/mol·K | Adiabatic Calorimetry | [6] |

| Heat Capacity (Cp,solid) | 228.61 | J/mol·K | Adiabatic Calorimetry (at 295.9 K) |[6] |

Note: Data is for L-Sorbose but is applicable to this compound.

Table 2: Phase Transition Data for Sorbose

| Property | Value | Units | Method | Reference |

|---|---|---|---|---|

| Melting Point (Tm) | 165 | °C | N/A | [1] |

| Enthalpy of Fusion (ΔfusH°) | 0.6012 | kJ/mol | Adiabatic Calorimetry | [6] |

| Phase Transition Temperature (Ttrs) | 199.22 | K | Adiabatic Calorimetry | [6] |

| Enthalpy of Phase Transition (ΔtrsH) | 0.6012 | kJ/mol | Adiabatic Calorimetry | [6] |

| Entropy of Phase Transition (ΔtrsS) | 3.02 | J/mol·K | Adiabatic Calorimetry |[6] |

Note: The phase transition at 199.22 K is a reversible, order-disorder type transition between two crystalline forms (II → I).[6][7]

Section 2: Stability of this compound

The stability of this compound is influenced by its chemical environment (pH, solvent) and physical conditions (temperature).

Chemical Stability and Tautomerism

In aqueous solutions, this compound exists in a dynamic equilibrium between multiple isomeric forms, a phenomenon known as mutarotation.[8] This includes the open-chain keto form and various cyclic hemiketals: five-membered furanose rings and six-membered pyranose rings, each with α and β anomers.[8] The pyranose form is generally predominant. This tautomeric complexity is crucial for its chemical reactivity and biological interactions.

Influence of pH and Temperature

Like most monosaccharides, the stability of this compound is highly dependent on pH and temperature.

-

pH: Dextrose solutions, as a reference, are most stable at a slightly acidic pH of around 4.[9] In highly acidic or alkaline conditions, sugars undergo degradation, including caramelization and other browning reactions.[9][10] It is expected that this compound follows a similar trend.

-

Temperature: Increased temperature accelerates degradation reactions.[10] Thermal stability studies on the related monosaccharide D-mannose show decomposition beginning at temperatures above 462 K (189°C).[11] this compound is expected to be thermally stable up to its melting point in the solid state, but degradation in solution can occur at lower temperatures, especially with prolonged heating.[10][11]

Section 3: Biological Interactions and Metabolic Pathways

This compound is not just an inert chemical; it interacts with biological systems in ways relevant to drug development and nutrition.

Inhibition of Disaccharidase Activity

Research has shown that this compound can act as an inhibitor of disaccharidases in the small intestine, particularly sucrase.[12] By inhibiting the enzyme that breaks down sucrose (B13894) into glucose and fructose, this compound can suppress postprandial blood glucose and insulin (B600854) spikes.[8][12] The inhibition of sucrase by this compound has been identified as uncompetitive.[12]

Biotechnological Production

In industrial biotechnology, L-Sorbose is produced from D-Sorbitol using microorganisms like Gluconobacter oxydans.[13][14] This biotransformation is catalyzed by the membrane-bound enzyme sorbitol dehydrogenase (SLDH).[13][15] Understanding this pathway is crucial for optimizing the production of this key Vitamin C precursor.

Section 4: Experimental Methodologies

Accurate determination of thermodynamic data relies on precise and well-defined experimental protocols. Calorimetry is the primary technique used to measure the heat changes associated with physical and chemical processes.[16][17]

Experimental Workflow for Calorimetric Analysis

A typical workflow for the thermodynamic analysis of a carbohydrate like this compound involves careful sample preparation, precise measurement using one or more calorimetric techniques, and rigorous data analysis.

Protocol 1: Determination of Heat Capacity by Adiabatic Calorimetry

-

Principle: This method measures the heat capacity of a substance by introducing a known amount of heat to the sample in a thermally isolated (adiabatic) environment and measuring the corresponding temperature increase.

-

Apparatus: An adiabatic calorimeter, typically a Quantum Design Physical Property Measurement System (PPMS) for low temperatures, coupled with a high-precision thermometer and heater.[7][11]

-

Procedure:

-

A precisely weighed, high-purity crystalline sample of this compound is sealed in a sample holder.[11]

-

The sample holder is placed within the calorimeter, which is then evacuated to high vacuum to minimize heat exchange with the surroundings.

-

The sample is cooled to the lowest desired temperature (e.g., ~10 K).[7]

-

A known quantity of electrical energy (heat) is supplied to the sample, and the resulting temperature rise is meticulously recorded.

-

Measurements are taken at small, incremental temperature steps across the entire desired range (e.g., 10 K to 330 K).[7]

-

-

Data Analysis: The heat capacity (Cp) at each temperature is calculated using the formula: Cp = (ΔQ / ΔT) / n, where ΔQ is the heat added, ΔT is the temperature change, and n is the number of moles of the sample.

Protocol 2: Determination of Enthalpy of Combustion using a Bomb Calorimeter

-

Principle: The sample is completely combusted in an excess of oxygen within a constant-volume container (the "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change of the water is used to calculate the enthalpy of combustion.[18]

-

Apparatus: A high-pressure bomb calorimeter, an oxygen source, a precision thermometer, and a sample press.

-

Procedure:

-

A pellet of a known mass of this compound is prepared.

-

The pellet is placed in the sample holder inside the bomb, with a fuse wire in contact with it.

-

The bomb is sealed and pressurized with pure oxygen (e.g., to 30 atm).

-

The bomb is submerged in a known volume of water in the calorimeter's insulated container.

-

The initial temperature of the water is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The final, maximum temperature of the water is recorded after combustion is complete.[18]

-

-

Data Analysis: The heat released is calculated from the temperature rise of the water and the known heat capacity of the calorimeter system. This value is then used to determine the standard enthalpy of combustion (ΔcH°) in kJ/mol. The enthalpy of formation (ΔfH°) can then be calculated using Hess's Law.

Protocol 3: Analysis of Thermal Transitions by Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference pan as a function of temperature. Peaks in the heat flow signal indicate thermal events such as melting, crystallization, or other phase transitions.[19]

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

A small, accurately weighed amount of this compound (e.g., 5-10 mg) is sealed in an aluminum sample pan. An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant, controlled rate (e.g., 10 K/min) under an inert atmosphere (e.g., nitrogen).[11]

-

The differential heat flow between the sample and reference is recorded as a function of temperature.

-

-

Data Analysis:

-

Melting Point (Tm): Determined from the onset or peak of the endothermic melting peak.

-

Enthalpy of Fusion (ΔfusH): Calculated by integrating the area of the melting peak.

-

Phase Transitions: Other endothermic or exothermic peaks indicate solid-solid phase transitions, and their corresponding temperatures and enthalpies can be similarly determined.[7]

-

Conclusion

The thermodynamic properties and stability of this compound are well-defined by its molecular structure and are critical to its application in scientific and industrial fields. Its standard enthalpy of formation is approximately -1271.5 kJ/mol, and it undergoes a reversible solid-state phase transition at 199.22 K before melting at 165°C.[1][6] In solution, its stability is governed by a complex tautomeric equilibrium and is sensitive to pH and temperature. The biological activity of this compound, particularly its ability to inhibit sucrase, highlights its potential in nutritional science and drug development.[12] The precise measurement of these properties through established calorimetric techniques provides the fundamental data necessary for process optimization, formulation development, and biochemical research.

References

- 1. Sorbose - Wikipedia [en.wikipedia.org]

- 2. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 3. nist.gov [nist.gov]

- 4. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. L-Sorbose [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. Buy this compound | 3615-56-3 [smolecule.com]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. quanshi.dicp.ac.cn [quanshi.dicp.ac.cn]

- 12. This compound inhibits disaccharidase activity and demonstrates suppressive action on postprandial blood levels of glucose and insulin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Enhanced production of L-sorbose from D-sorbitol by improving the mRNA abundance of sorbitol dehydrogenase in Gluconobacter oxydans WSH-003 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. akjournals.com [akjournals.com]

- 17. 3.1 Calorimetry – Nutrition and Physical Fitness [pressbooks.calstate.edu]

- 18. education.mrsec.wisc.edu [education.mrsec.wisc.edu]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of D-Sorbose in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of D-sorbose solubility in various solvents. Due to a notable scarcity of published quantitative data for this compound, this document summarizes the available qualitative information and provides detailed experimental protocols for researchers to determine solubility in their own laboratories.

Introduction to this compound

This compound is a ketohexose, a monosaccharide that holds significance in various biochemical and pharmaceutical applications. It is a stereoisomer of L-sorbose, which is a key intermediate in the industrial synthesis of ascorbic acid (Vitamin C). The solubility of this compound is a critical physicochemical property that influences its behavior in solution, affecting reaction kinetics, crystallization processes, and formulation development in the pharmaceutical industry.

Solubility of this compound: Current State of Knowledge

A thorough review of scientific literature reveals a significant lack of specific, quantitative solubility data for this compound across a range of temperatures in both aqueous and common organic solvents. Much of the available data pertains to its isomer, D-sorbitol, which has different physical properties and is not a direct substitute for this compound solubility information.

General principles of the solubility of ketones suggest that smaller ketones are typically soluble in water due to the polarity of the carbonyl group and its ability to form hydrogen bonds with water.[1] This solubility tends to decrease as the carbon chain length increases.[2] As a six-carbon sugar with multiple hydroxyl groups, this compound is expected to be soluble in water.[3]

Data Presentation

The following table summarizes the available qualitative and limited quantitative solubility data for this compound and its naturally occurring isomer, L-sorbose. Researchers are strongly encouraged to experimentally determine the solubility of this compound for their specific applications.

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| This compound | Water | Not Specified | Soluble | Qualitative |

| This compound | Water | Not Specified | A 5% (w/v) solution is clear and colorless[4] | Qualitative |

| L-Sorbose | Water | 25 | Highly Soluble[5] | Qualitative |

Experimental Protocols for Solubility Determination

Given the lack of readily available data, this section provides a detailed, generalized experimental protocol for determining the solubility of this compound. The gravimetric method is a reliable and widely used technique for this purpose.[6]

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the solute at a constant temperature, separating the dissolved solute from the undissolved solid, and determining the mass of the dissolved solute in a known mass of the solvent.

3.1.1. Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (e.g., deionized water, ethanol, methanol)

-

Temperature-controlled water bath or incubator

-

Analytical balance (accurate to ±0.0001 g)

-

Vials or flasks with secure caps

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven

-

Pipettes

-

Weighing boats or vials

3.1.2. Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of this compound solubility.

3.1.3. Detailed Procedure

-

Preparation: Accurately weigh a known amount of the chosen solvent into a series of vials. Add an excess of this compound to each vial to ensure a saturated solution can be formed.

-

Equilibration: Place the sealed vials in a temperature-controlled water bath or incubator set to the desired temperature. Agitate the mixtures using a magnetic stirrer for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. It is crucial to maintain a constant temperature throughout this step.

-

Sampling and Filtration: Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe. To prevent precipitation or further dissolution due to temperature changes, the syringe can be pre-heated or pre-cooled to the experimental temperature. Immediately filter the solution through a syringe filter into a pre-weighed, dry vial.

-

Gravimetric Analysis: Weigh the vial containing the filtered saturated solution to determine the total mass of the solution. Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80°C under vacuum). Periodically weigh the vial until a constant mass is achieved, indicating that all the solvent has been removed.

-

Calculation:

-

Mass of dissolved this compound = (Mass of vial + dried this compound) - (Mass of empty vial)

-

Mass of solvent = (Mass of vial + saturated solution) - (Mass of vial + dried this compound)

-

Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) x 100

-

Other Analytical Methods for Solubility Determination

While the gravimetric method is robust, other analytical techniques can also be employed to determine the concentration of this compound in a saturated solution.

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative analysis of carbohydrates. A saturated solution can be prepared as described above, and an aliquot of the filtered supernatant can be appropriately diluted and analyzed by HPLC.

-

Principle: A small volume of the sample is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary phase. A detector measures the concentration of the analyte as it elutes from the column.

-

Typical Setup for Carbohydrate Analysis:

-

Column: Amino-based or ion-exchange columns are commonly used for sugar analysis.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water is often used for amino columns.[7]

-

Detector: A refractive index (RI) detector is commonly used for carbohydrate analysis as it is a universal detector for non-UV absorbing compounds.[8]

-

-

Quantification: A calibration curve is generated by injecting standards of known this compound concentrations. The concentration of this compound in the unknown sample is then determined by comparing its peak area to the calibration curve.

Conclusion

The solubility of this compound in aqueous and organic solvents is a fundamental property that is crucial for its application in research and development. This guide highlights the current gap in publicly available quantitative solubility data for this compound. The provided experimental protocols, particularly the detailed gravimetric method, offer a reliable framework for researchers to determine this important parameter in their own laboratories. Accurate solubility data will enable better control over processes such as reaction optimization, crystallization, and the formulation of this compound-containing products.

References

- 1. Ketone - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. CAS 3615-56-3: this compound | CymitQuimica [cymitquimica.com]

- 4. biosynth.com [biosynth.com]

- 5. Sorbose - Wikipedia [en.wikipedia.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. agronomy.emu.ee [agronomy.emu.ee]

- 8. Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Degradation of D-Sorbose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-sorbose, a ketose monosaccharide, plays a role in various metabolic processes, although its catabolism is less ubiquitously characterized than that of its L-isomer, L-sorbose. The enzymatic degradation of this compound is of significant interest in fields ranging from microbial metabolism to biotechnology and drug development. Understanding these pathways can provide insights into microbial physiology, identify novel enzymatic targets, and inform the development of processes for the biotransformation of rare sugars. This technical guide provides a comprehensive overview of the known enzymatic degradation pathways of this compound, with a focus on the key enzymes, their characteristics, and the experimental methodologies used for their study.

Core Degradation Pathways

While the metabolism of L-sorbose is more extensively documented, particularly in the context of Vitamin C synthesis, two primary pathways for the degradation of ketoses, which are applicable to this compound, have been elucidated in various microorganisms. These pathways are the oxidative pathway, predominantly observed in bacteria like Gluconobacter, and a phosphorylation-dependent pathway identified in species such as Klebsiella pneumoniae. It is often the case that this compound is first converted to a more common intermediate, such as L-sorbose or D-fructose, before entering these central catabolic routes.

The Oxidative Pathway in Gluconobacter

In many industrial biotransformation processes, D-sorbitol is converted to L-sorbose by D-sorbitol dehydrogenase.[1][2] The subsequent degradation of L-sorbose in Gluconobacter species follows an oxidative pathway. While this pathway primarily concerns L-sorbose, it is a key route for the metabolism of sorbose isomers. This pathway involves a series of membrane-bound and cytoplasmic dehydrogenases.[1][3][4]

The key enzymatic steps are:

-

L-Sorbose to L-Sorbosone: This reaction is catalyzed by a membrane-bound L-sorbose dehydrogenase.[1][5]

-

L-Sorbosone to 2-Keto-L-Gulonic Acid (2-KLG): L-sorbosone is further oxidized by an NAD(P)-dependent L-sorbosone dehydrogenase.[1][5] 2-KLG is a key intermediate in the industrial production of Vitamin C.[1]

-

Assimilation via Reduction to D-Sorbitol: For intracellular assimilation, L-sorbose can be reduced back to D-sorbitol by an NADPH-dependent L-sorbose reductase.[3][6] D-sorbitol can then be converted to D-fructose by an NAD-dependent D-sorbitol dehydrogenase, which can subsequently enter glycolysis after phosphorylation.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of a novel D-sorbitol dehydrogenase from Faunimonas pinastri A52C2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and Characterization of a New Quinoprotein Dehydrogenase, L-Sorbose/L-Sorbosone Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sorbose reductase - Wikipedia [en.wikipedia.org]

The Enigmatic Emergence of D-Sorbose: A History of Discovery and Isolation

A comprehensive overview of the historical discovery and subsequent isolation of D-sorbose, a rare ketohexose, reveals a narrative intertwined with the foundational work on sugar stereochemistry and the industrial pursuit of vitamin C. While its enantiomer, L-sorbose, boasts a well-documented history due to its natural abundance and crucial role in the Reichstein process for ascorbic acid synthesis, the story of this compound is more elusive, marked by its rarity in nature and its emergence primarily through chemical synthesis.

Initially, the focus of carbohydrate chemistry was on naturally abundant sugars. L-Sorbose, for instance, was the first L-form hexose (B10828440) discovered in nature. By the time the renowned chemist Emil Fischer began his seminal work on carbohydrates in 1884, "sorbose" was recognized as one of the four known monosaccharides, alongside glucose, galactose, and fructose. However, historical accounts often do not specify the enantiomer, with the context strongly implying the naturally occurring L-sorbose.

The discovery and characterization of this compound are intrinsically linked to the monumental efforts of chemists like Emil Fischer to elucidate the stereochemistry of all possible sugar isomers. While a singular, celebrated moment of this compound's discovery is not prominent in historical records, its existence was a logical consequence of the systematic exploration of hexose stereoisomers. The first definitive synthesis of this compound likely occurred as a scientific endeavor to create the mirror image of the known L-sorbose, a common practice during the golden age of sugar chemistry in the late 19th and early 20th centuries.

Early Synthetic Approaches

One of the early methods for preparing this compound involved the isomerization of other sugars. A notable publication in 1955 detailed the isomerization of D-glucose to a mixture of D- and L-sorbose using a strong base resin, highlighting a method to access this rare sugar from an abundant precursor. This suggests that earlier, likely less efficient, chemical synthesis methods were known and practiced. A 1991 paper further alludes to this by describing a "facile synthesis of this compound," implying an improvement upon pre-existing techniques.

Isolation from Natural Sources

The occurrence of this compound in nature is exceedingly rare, a key reason for its delayed discovery compared to other sugars. The primary documented natural source of this compound is the plant Sparganium stoloniferum. However, the original research publication detailing the initial isolation and characterization of this compound from this plant remains obscure in the broader scientific literature. More recent studies on Sparganium stoloniferum have focused on other chemical constituents, leaving the historical details of its this compound content less accessible.

Modern Production Methods

In contemporary biochemistry and biotechnology, several methods have been developed for the production of this compound, driven by its potential applications as a rare sugar. These methods are broadly categorized into chemical and biocatalytic processes.

Chemical Synthesis: Modern chemical syntheses often involve the isomerization of more common sugars under controlled conditions. For instance, processes have been developed to convert D-glucose to a mixture containing this compound, which can then be separated chromatographically.

Biocatalytic Synthesis: Biotechnological approaches have gained favor due to their specificity and milder reaction conditions. A patented method describes the production of this compound from D-galactitol and D-tagatose using the bacterium Pseudomonas cichorii. Another earlier patent from 1986 mentions the synthesis of this compound from L-glucitol using an unidentified bacterium. These methods leverage the enzymatic machinery of microorganisms to achieve specific chemical transformations that are often challenging to perform with conventional chemistry.

Experimental Protocols

Due to the scarcity of primary historical literature on the initial discovery, providing the exact experimental protocols from that era is challenging. However, based on the available information, generalized methodologies for key processes in the history of this compound can be outlined.

Table 1: Quantitative Data on this compound Production Methods

| Method | Starting Material | Product(s) | Yield | Reference |

| Isomerization with Strong Base Resin | D-Glucose | This compound and L-Sorbose | Not specified | Blair & Sowden, 1955 |

| Microbial Conversion | D-Galactitol | This compound | ~40% | Japanese Patent JP2876417B2 |

| Microbial Conversion | D-Tagatose | This compound | ~50% | Japanese Patent JP2876417B2 |

Representative Experimental Methodologies

1. Isomerization of D-Glucose to D- and L-Sorbose (Based on Blair & Sowden, 1955)

-

Objective: To produce D- and L-sorbose from D-glucose through isomerization.

-

Materials: D-glucose, strong base anion exchange resin (e.g., Amberlite IRA-400), distilled water.

-

Protocol:

-

Prepare a solution of D-glucose in distilled water.

-

Pass the D-glucose solution through a column packed with a strong base anion exchange resin. The resin catalyzes the Lobry de Bruyn-Alberda van Ekenstein transformation, leading to the isomerization of D-glucose to a mixture of monosaccharides, including D-fructose, D-mannose, and the sorbose isomers.

-

Collect the eluate from the column.

-

Employ chromatographic techniques, such as column chromatography on cellulose (B213188) or charcoal-Celite, to separate the different sugars in the mixture.

-

Identify the fractions containing this compound and L-sorbose using polarimetry and by forming crystalline derivatives (e.g., osazones) with distinct melting points.

-

Isolate crystalline this compound from the appropriate fractions by concentration and crystallization from a suitable solvent like ethanol.

-

2. Microbial Production of this compound from D-Galactitol (Based on Japanese Patent JP2876417B2)

-

Objective: To produce this compound from D-galactitol using a microbial culture.

-

Microorganism: Pseudomonas cichorii ST-24.

-

Culture Medium: A suitable nutrient medium containing D-galactitol as the primary carbon source, along with nitrogen sources (e.g., peptone, yeast extract), and mineral salts.

-

Protocol:

-

Prepare and sterilize the culture medium.

-

Inoculate the sterile medium with a culture of Pseudomonas cichorii ST-24.

-

Incubate the culture under aerobic conditions (e.g., in a shaker incubator) at a controlled temperature (e.g., 30°C) for several days.

-

Monitor the conversion of D-galactitol to this compound using techniques like High-Performance Liquid Chromatography (HPLC).

-

After significant conversion, harvest the fermentation broth and remove the bacterial cells by centrifugation or filtration.

-

Purify the this compound from the supernatant. This may involve steps such as activated carbon treatment for decolorization, ion-exchange chromatography for desalting, and further column chromatography (e.g., using a cation exchange resin in the calcium form) to separate this compound from residual substrate and byproducts.

-

Concentrate the purified this compound solution and induce crystallization to obtain solid this compound.

-

Logical Relationships and Workflows

The historical and modern approaches to obtaining this compound can be visualized as logical workflows.

Caption: Logical flow from historical context to modern production of this compound.

Caption: Generalized workflows for chemical and biocatalytic production of this compound.

Methodological & Application

Application Note: Quantification of D-Sorbose in Fermentation Broth using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note provides a detailed protocol for the quantification of D-sorbose in fermentation broth using High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID). This method is crucial for monitoring the bioconversion of D-sorbitol to this compound, a key intermediate in the industrial production of valuable compounds such as L-ascorbic acid (Vitamin C). The described protocol is tailored for researchers, scientists, and drug development professionals, offering a robust and reproducible method for accurate quantification.

Introduction

This compound is a ketohexose of significant industrial interest, primarily serving as a precursor in the synthesis of L-ascorbic acid.[1] The production of this compound is often achieved through the microbial fermentation of D-sorbitol, commonly utilizing microorganisms such as Gluconobacter oxydans.[1] Accurate and precise monitoring of this compound concentration during fermentation is critical for process optimization, yield calculation, and quality control.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of carbohydrates.[2] When coupled with a Refractive Index Detector (RID), HPLC offers a universal and reliable method for analyzing non-chromophoric compounds like this compound without the need for derivatization.[3][4] This application note outlines a validated HPLC-RID method for the routine analysis of this compound in complex fermentation matrices.

Experimental Protocol

Materials and Reagents

-

This compound standard (≥99% purity)

-

D-Sorbitol standard (≥99% purity)

-

Sulfuric acid (H₂SO₄), HPLC grade

-

Acetonitrile (ACN), HPLC grade

-

Ultrapure water (18.2 MΩ·cm)

-

Syringe filters (0.22 µm or 0.45 µm, compatible with aqueous and organic solvents)

Equipment

-

HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID)

-

Data acquisition and analysis software

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Vortex mixer

-

Centrifuge

Chromatographic Conditions

A variety of columns and mobile phases can be employed for the analysis of this compound. Below are two commonly used and effective methods.

Method A: Ion-Exclusion Chromatography

-

Column: Bio-Rad Aminex HPX-87H (300 mm x 7.8 mm)[5]

-

Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄) in ultrapure water[5]

-

Flow Rate: 0.6 mL/min[5]

-

Column Temperature: 35 °C[5]

-

Detector: Refractive Index Detector (RID)

-

Injection Volume: 10-20 µL

Method B: Ligand Exchange Chromatography

-

Column: Bio-Rad Aminex HPX-87C (300 mm x 7.8 mm)[6][7][8][9]

-

Mobile Phase: Ultrapure water

-

Flow Rate: 0.6 mL/min

-

Column Temperature: 80-85 °C

-

Detector: Refractive Index Detector (RID)

-

Injection Volume: 10-20 µL

Sample Preparation

-

Harvesting: Withdraw a representative sample from the fermentation broth.

-

Cell Removal: Centrifuge the fermentation broth sample at 10,000 x g for 10 minutes to pellet the microbial cells.

-

Supernatant Collection: Carefully collect the supernatant.

-

Dilution: Dilute the supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Filtration: Filter the diluted supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

-

Analysis: The sample is now ready for injection into the HPLC system.

Standard Preparation and Calibration

-

Stock Standard Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 10 g/L).

-

Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of this compound in the fermentation samples (e.g., 0.1 g/L to 5 g/L).

-

Calibration Curve: Inject each working standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration. The linearity of the method should be evaluated by the correlation coefficient (R²) of the calibration curve.

Data Presentation

The quantitative data for the HPLC-RID method for this compound analysis is summarized in the tables below. These tables provide a basis for method validation and performance evaluation.

Table 1: Chromatographic Parameters and Performance

| Parameter | Method A (Ion-Exclusion) | Method B (Ligand Exchange) |

| Column | Bio-Rad Aminex HPX-87H | Bio-Rad Aminex HPX-87C |

| Mobile Phase | 5 mM H₂SO₄ | Ultrapure Water |

| Flow Rate | 0.6 mL/min | 0.6 mL/min |

| Temperature | 35 °C | 85 °C |

| Typical Retention Time | Analyte-dependent | Analyte-dependent |

Table 2: Method Validation Data for this compound Quantification

| Validation Parameter | Typical Performance |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.01 - 0.05 g/L |

| Limit of Quantification (LOQ) | 0.03 - 0.15 g/L |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery %) | 95 - 105% |

Visualizations

Experimental Workflow

The overall experimental workflow for the quantification of this compound in fermentation broth is illustrated in the following diagram.

Caption: Experimental workflow for this compound quantification.

D-Sorbitol to L-Sorbose (B7814435) Metabolic Pathway in Gluconobacter oxydans

The bioconversion of D-sorbitol to L-sorbose is a key metabolic process in Gluconobacter oxydans. The primary enzyme responsible for this conversion is a membrane-bound D-sorbitol dehydrogenase.

References

- 1. Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Refractive Index Detection (RID) : Shimadzu (Europe) [shimadzu.eu]

- 5. Enhanced production of L-sorbose from D-sorbitol by improving the mRNA abundance of sorbitol dehydrogenase in Gluconobacter oxydans WSH-003 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-rad.com [bio-rad.com]

- 7. biocompare.com [biocompare.com]

- 8. Bio-Rad Aminex HPX-87C Column | LabX.com [labx.com]

- 9. hplcmart.com [hplcmart.com]

Enzymatic Synthesis of D-Sorbose: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enzymatic synthesis of D-sorbose (B1201733), a rare sugar with significant potential in the pharmaceutical and food industries. The following sections outline two primary enzymatic routes for this compound production: a multi-enzyme cascade starting from D-glucose and a more direct conversion from D-fructose via a D-tagatose (B3328093) intermediate. This document includes quantitative data summaries, detailed experimental procedures, and visual representations of the biochemical pathways and workflows to facilitate reproducible research.

I. Overview of Enzymatic Synthesis Routes

The enzymatic synthesis of this compound can be achieved through two main strategies, each with distinct advantages and considerations.

-

Synthesis from D-Glucose: This route employs a multi-enzyme cascade to convert the abundant and inexpensive monosaccharide D-glucose into this compound. This pathway involves three sequential enzymatic reactions: the isomerization of D-glucose to D-fructose, the reduction of D-fructose to D-sorbitol, and finally, the oxidation of D-sorbitol to this compound.

-

Synthesis from D-Fructose: A more direct approach involves the use of D-fructose as the starting material. This pathway typically proceeds through a D-tagatose intermediate. D-fructose is first isomerized to D-tagatose, which is then epimerized to this compound. The key enzyme in the final step is D-tagatose 3-epimerase.

II. Quantitative Data Summary

The following tables summarize key quantitative data from studies on the enzymatic synthesis of this compound and related reactions.

Table 1: Enzyme Activity and Optimal Conditions

| Enzyme | Substrate | Product | Optimal pH | Optimal Temperature (°C) | Specific Activity | Source |

| D-tagatose 3-epimerase (Caballeronia fortuita) | D-tagatose | This compound | 7.5 | 65 | 801 ± 2.3 U/mg | [1] |

| D-tagatose 3-epimerase (Pseudomonas sp. ST-24) | D-tagatose | This compound | 7.0-9.0 | ~60 | Not specified | [2] |

| D-glucose isomerase (Streptomyces phaeochromogenus) | D-glucose | D-fructose | 9.3-9.5 | Not specified | Not specified | [3] |

| Sorbitol Dehydrogenase (SDH) | D-fructose | D-sorbitol | 6.6 | Not specified | Not specified | [4] |

| Sorbitol Dehydrogenase (from sheep liver) | D-sorbitol | D-fructose | 11.0 | 40 | Not specified | [5] |

Table 2: Reaction Yields and Conversion Rates

| Starting Substrate | Product | Enzyme(s) | Conversion/Yield | Reference |

| D-tagatose (500 g/L) | This compound | D-tagatose 3-epimerase (Caballeronia fortuita) | 314.2 g/L (68.2% transformation) | [1] |